molecular formula C18H21N5O2 B6439316 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549048-98-6

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

カタログ番号: B6439316
CAS番号: 2549048-98-6
分子量: 339.4 g/mol
InChIキー: NDTWUQJWXNDWCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine features a pyrimidine core substituted at position 5 with a methoxy group and at position 2 with a piperidine-linked imidazo[1,2-a]pyridine moiety. This structure is common in kinase inhibitors and GPCR-targeting agents, where the imidazo[1,2-a]pyridine scaffold enhances binding to hydrophobic pockets, and the piperidine linker confers conformational flexibility . Below, we compare its structural and functional attributes with analogous compounds.

特性

IUPAC Name

2-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-24-16-10-19-18(20-11-16)25-15-5-8-22(9-6-15)12-14-13-23-7-3-2-4-17(23)21-14/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTWUQJWXNDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Core Heterocycle and Substituent Variations

Compound Name Core Structure Key Substituents CAS/Reference
Target Compound Pyrimidine 5-methoxy, 2-(piperidin-4-yloxy-imidazo[1,2-a]pyridinyl)
5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine Pyrimidine 5-ethyl 2380173-39-5
2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine Pyridine 4-CF₃, octahydropyrrolo-pyrrole
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 1-oxadiazole, 4-piperidinyloxy EP 1 808 168 B1
D1 (Carboxamide derivative) Imidazo[1,2-a]pyridine Piperazine-carboxamide

Key Observations :

  • Pyrazolo-pyrimidines often exhibit enhanced kinase selectivity due to planar rigidity .
  • Substituent Effects: 5-Methoxy vs. Trifluoromethyl (CF₃): In , CF₃ introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions . Oxadiazole: The 3-isopropyl-[1,2,4]oxadiazole in enhances metabolic stability by resisting oxidative degradation .

Pharmacological and Binding Data

Table 2: Reported Bioactivities of Analogs

Compound Target/Activity Binding Affinity/IC₅₀ Reference
D1 (Carboxamide) Anti-tubercular (InhA enzyme) −8.0 kcal/mol (docking score)
D4 (Carboxamide) Anti-tubercular −9.4 kcal/mol
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Kinase inhibition (hypothetical) Not reported

Insights :

  • Carboxamide derivatives () show improved binding affinities compared to non-carboxamide analogs, likely due to additional hydrogen bonds with target residues.
  • The target compound’s methoxy group may confer moderate binding via hydrophobic interactions, but substituents like CF₃ or carboxamide () could enhance potency.

準備方法

Formation of the Imidazo[1,2-a]pyridine Ring

The imidazo[1,2-a]pyridine scaffold is synthesized via condensation of 2-aminopyridine with α-bromoketones under reflux conditions. For example, reaction of 2-aminopyridine with bromoacetone in ethanol at 80°C yields 2-methylimidazo[1,2-a]pyridine. Introduction of a chloromethyl group at the 2-position is achieved using Vilsmeier-Haack formylation followed by reduction and tosylation:

2-AminopyridineHCO2H, POCl3Vilsmeier2-Formylimidazo[1,2-a]pyridineNaBH4Reduction2-(Hydroxymethyl)imidazo[1,2-a]pyridineTsClTosylation2-(Tosyloxymethyl)imidazo[1,2-a]pyridine\text{2-Aminopyridine} \xrightarrow[\text{HCO}2\text{H, POCl}3]{\text{Vilsmeier}} \text{2-Formylimidazo[1,2-a]pyridine} \xrightarrow[\text{NaBH}_4]{\text{Reduction}} \text{2-(Hydroxymethyl)imidazo[1,2-a]pyridine} \xrightarrow[\text{TsCl}]{\text{Tosylation}} \text{2-(Tosyloxymethyl)imidazo[1,2-a]pyridine}

Functionalization of Piperidine

Piperidin-4-ol is protected as its Boc derivative using di-tert-butyl dicarbonate in aqueous acetone (yield: 85–90%). The Boc group prevents undesired side reactions during subsequent alkylation:

Piperidin-4-olNaHCO3(Boc)2ON-Boc-piperidin-4-ol\text{Piperidin-4-ol} \xrightarrow[\text{NaHCO}3]{\text{(Boc)}2\text{O}} \text{N-Boc-piperidin-4-ol}

Coupling Imidazo[1,2-a]pyridine with Piperidine

The tosylated imidazo[1,2-a]pyridine undergoes alkylation with N-Boc-piperidin-4-ol in the presence of K2_2CO3_3 in DMF at 60°C:

2-(Tosyloxymethyl)imidazo[1,2-a]pyridine+N-Boc-piperidin-4-olK2CO3DMF, 60°C1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-Boc-piperidin-4-ol\text{2-(Tosyloxymethyl)imidazo[1,2-a]pyridine} + \text{N-Boc-piperidin-4-ol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 60°C}} \text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-N-Boc-piperidin-4-ol}

Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the secondary amine:

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-Boc-piperidin-4-olTFADCM1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol\text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-N-Boc-piperidin-4-ol} \xrightarrow[\text{TFA}]{\text{DCM}} \text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-ol}

Synthesis of 5-Methoxypyrimidine-Oxy Fragment

Preparation of 2-Chloro-5-methoxypyrimidine

2,5-Dichloropyrimidine is treated with sodium methoxide in methanol to selectively substitute the 5-position chloride (yield: 75%):

2,5-DichloropyrimidineNaOMeMeOH2-Chloro-5-methoxypyrimidine\text{2,5-Dichloropyrimidine} \xrightarrow[\text{NaOMe}]{\text{MeOH}} \text{2-Chloro-5-methoxypyrimidine}

Final Coupling: Mitsunobu Reaction

The piperidine-alcohol intermediate is coupled with 2-chloro-5-methoxypyrimidine via a Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3) in THF:

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol+2-Chloro-5-methoxypyrimidineDIAD, PPh3THF2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]oxy-5-methoxypyrimidine\text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-ol} + \text{2-Chloro-5-methoxypyrimidine} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine}

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Time: 12–24 hours

  • Yield: 60–70%

Alternative Synthetic Routes

Reductive Amination Approach

A secondary route involves reductive amination of 2-(aminomethyl)imidazo[1,2-a]pyridine with N-Boc-piperidin-4-one using NaBH3_3CN in methanol:

2-(Aminomethyl)imidazo[1,2-a]pyridine+N-Boc-piperidin-4-oneNaBH3CNMeOH1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-Boc-piperidin-4-amine\text{2-(Aminomethyl)imidazo[1,2-a]pyridine} + \text{N-Boc-piperidin-4-one} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-N-Boc-piperidin-4-amine}

Oxidation of the amine to the alcohol is achieved via Swern oxidation before Mitsunobu coupling.

Critical Data Tables

Table 1. Key Intermediates and Yields

IntermediateSynthesis StepYield (%)
N-Boc-piperidin-4-olBoc protection85–90
2-(Tosyloxymethyl)imidazo[1,2-a]pyridineTosylation70–75
2-Chloro-5-methoxypyrimidineMethoxylation75
Final compoundMitsunobu coupling60–70

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on piperidine reduce Mitsunobu efficiency. Use of high-boiling solvents (e.g., DMF) improves reactivity.

  • Regioselectivity : SNAr on 2-chloro-5-methoxypyrimidine requires careful control of base strength (e.g., K2_2CO3_3 instead of NaOH).

  • Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively isolates the final product .

Q & A

Basic: What are the key synthetic strategies for preparing 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Intermediate Preparation : Synthesis of the imidazo[1,2-a]pyridine and piperidin-4-yl-oxy pyrimidine intermediates separately .
  • Coupling Reactions : Condensation of intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the final scaffold .
  • Thiazolidinone Ring Formation : For derivatives, a Z-configuration thiazolidinone ring is introduced via base-catalyzed cyclization (e.g., using DBU) .
    Key reagents include chloroacetyl derivatives for thiazolidinone formation and Pd catalysts for cross-coupling steps.

Basic: How is the compound characterized structurally to confirm its configuration and purity?

  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for Z/E isomers in thiazolidinone derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine and piperidine moieties. For example, coupling constants (e.g., J = 8–10 Hz) distinguish axial/equatorial protons in the piperidine ring .
  • HPLC-MS : Ensures >95% purity and validates molecular weight .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during imine formation .
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

Advanced: What computational methods predict binding interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of the thiazolidinone ring to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite identifies potential interactions with kinase domains (e.g., EGFR) or GPCRs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using AMBER or GROMACS .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Dose-Response Reassessment : Validate IC₅₀ values across multiple cell lines to rule out cell-specific effects .
  • Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies in in vivo vs. in vitro results .
  • Target Profiling : Chemoproteomics (e.g., thermal shift assays) confirms off-target interactions .

Advanced: What structure-activity relationship (SAR) trends guide modification of the thiazolidinone moiety?

  • Substituent Effects : Bulky groups (e.g., 2-methylpropyl) at the thiazolidinone N-position enhance cytotoxicity but reduce solubility .
  • Z vs. E Isomers : Z-configuration improves binding to ATP pockets in kinases due to planar geometry .
  • Sulfur Substitution : Replacing thioxo with oxo groups reduces potency, highlighting the role of sulfur in H-bonding .

Advanced: How can failed coupling reactions during synthesis be troubleshooted?

  • Catalyst Deactivation : Test for moisture-sensitive catalysts (e.g., Pd) by adding molecular sieves .
  • Steric Hindrance : Use bulkier leaving groups (e.g., mesyl instead of tosyl) to improve nucleophilic substitution efficiency .
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation; arrest reactions at 50% conversion to isolate reactive species .

Advanced: What strategies assess the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The methoxy group shows instability at pH < 2 .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) to assess esterase-mediated hydrolysis of labile groups .
  • Light Sensitivity : UV-Vis spectroscopy detects photooxidation of the imidazo[1,2-a]pyridine core .

Advanced: How can multi-omics data integrate with target identification studies?

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Proteomics : SILAC labeling quantifies changes in protein abundance, prioritizing targets like HSP90 or tubulin .
  • Metabolomics : NMR-based metabolomics reveals disruptions in glycolysis or TCA cycle intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。